N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a cyclopropyl group attached to a propyl chain, which is further connected to a methylcarbamoyl chloride moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride typically involves the reaction of 1-cyclopropylpropylamine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
Starting Material: 1-Cyclopropylpropylamine
Reagent: Phosgene (COCl₂)
Solvent: Anhydrous conditions, typically using an inert solvent like dichloromethane (CH₂Cl₂)
Reaction Conditions: The reaction is conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
The reaction proceeds with the formation of this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to handle phosgene safely and efficiently. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-(1-Cyclopropylpropyl)-N-methylcarbamic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Base catalysts like triethylamine (TEA) for substitution reactions
Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions
Major Products Formed
Carbamates: Formed by reaction with alcohols
Ureas: Formed by reaction with amines
Thiocarbamates: Formed by reaction with thiols
Amines: Formed by reduction reactions
Scientific Research Applications
N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly in the field of oncology and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile due to the presence of the carbamoyl chloride group, which is highly reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product formed. For example, in biological systems, it can modify proteins by reacting with amino acid residues, thereby affecting protein function and activity.
Comparison with Similar Compounds
N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride can be compared with other carbamoyl chlorides, such as:
N-Methylcarbamoyl chloride: Lacks the cyclopropylpropyl group, making it less sterically hindered and more reactive.
N-(Cyclopropylmethyl)-N-methylcarbamoyl chloride: Contains a cyclopropylmethyl group instead of a cyclopropylpropyl group, leading to differences in reactivity and steric effects.
N-(1-Cyclopropylethyl)-N-methylcarbamoyl chloride: Has a shorter alkyl chain, which affects its physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and steric characteristics, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
N-(1-cyclopropylpropyl)-N-methylcarbamoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-3-7(6-4-5-6)10(2)8(9)11/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFJFJXOWRKHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1)N(C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.